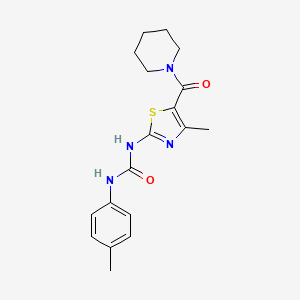

![molecular formula C10H11BrClN B2813435 3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride CAS No. 2567503-80-2](/img/structure/B2813435.png)

3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride” is a chemical compound with the CAS Number: 2567503-80-2 . It has a molecular weight of 260.56 . The IUPAC name for this compound is 3-(4-bromobenzylidene)azetidine hydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H10BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-5,12H,6-7H2;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 260.56 .Aplicaciones Científicas De Investigación

Scalable Synthesis and Safety Studies

A study by Kohler et al. (2018) focuses on the scalable process for producing a highly energetic bromoacetylene building block closely related to the compound . The research outlines a four-step synthesis sequence and a detailed safety study of the corresponding hydrochloride salt to assess potential explosive properties. This work demonstrates how chemical process development and safety investigations can mitigate the energetic properties of hazardous chemical structures (Kohler, Schwaninger, Stutz, Karge, & Abele, 2018).

Chemical Reactivity and Synthesis of Azetidines

Research on the reactivity of 2-aryl-3,3-dichloroazetidines, an unexplored class of azaheterocycles, reveals an easy synthesis method and the potential for creating novel compounds through base-induced ring contraction and other reactions (Dejaegher, Mangelinckx, & de Kimpe, 2002). Similarly, the synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines explores the reactivity of these compounds for creating valuable templates in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Antimicrobial Activity

Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, including compounds structurally similar to "3-[(4-Bromophenyl)methylidene]azetidine hydrochloride," for their potential as antimicrobial agents. The study involved synthesizing various derivatives and evaluating their antimicrobial effectiveness, highlighting the chemical versatility and biological relevance of these compounds (Doraswamy & Ramana, 2013).

Antidepressant and Nootropic Agents

A study by Thomas et al. (2016) on the synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents showcases the therapeutic potential of azetidine derivatives. Certain compounds displayed significant antidepressant activity, emphasizing the role of the 2-azetidinone skeleton in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Safety and Hazards

The safety information for “3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propiedades

IUPAC Name |

3-[(4-bromophenyl)methylidene]azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-5,12H,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUIOKIVQOAIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=C(C=C2)Br)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Fluorophenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2813360.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenylsulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)